

experimental protocols for reactions involving 4-Phenylpyridine N-oxide

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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

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Application Notes and Protocols for 4-Phenylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving **4-Phenylpyridine N-oxide**. It includes information on its synthesis, physical and chemical properties, and its applications as a catalyst and a building block in organic synthesis and medicinal chemistry.

Compound Information

Property	Value	Reference
Chemical Name	4-Phenylpyridine N-oxide	
Synonyms	4-Phenylpyridine 1-oxide, p-Phenylpyridine N-oxide	[1]
CAS Number	1131-61-9	[2]
Molecular Formula	C ₁₁ H ₉ NO	[2]
Molecular Weight	171.20 g/mol	[2]
Appearance	Beige to light brown crystalline powder	[3]
Melting Point	153-155 °C	[3]
Solubility	Soluble in common organic solvents like chloroform and methanol.	
Storage	Store in a cool, dry place under an inert atmosphere.	[3]

Synthesis of 4-Phenylpyridine N-oxide

4-Phenylpyridine N-oxide is typically synthesized by the oxidation of 4-phenylpyridine. Several effective protocols are available, utilizing different oxidizing agents.

Synthesis Protocols

Here are three common methods for the synthesis of **4-Phenylpyridine N-oxide**:

Method A: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This method is a widely used laboratory-scale synthesis.

- Protocol:

- Dissolve 4-phenylpyridine (1.0 g, 6.44 mmol) in chloroform (20 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (77%, 1.58 g, 7.08 mmol) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with chloroform (20 mL).
- Add solid potassium carbonate (K_2CO_3) (3.56 g, 25.8 mmol) and stir vigorously for 15 minutes to neutralize the excess acid.
- Filter the mixture to remove the solids.
- Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the product.

Method B: Oxidation with Hydrogen Peroxide and Tungstic Acid

This method provides a good yield using a catalytic amount of tungstic acid.

- Protocol:
 - To a mixture of 4-phenylpyridine (1.55 g, 10.0 mmol) and tungstic acid (H_2WO_4) (0.125 g, 0.50 mmol), add 30% hydrogen peroxide (H_2O_2) (3.4 mL, 30 mmol).
 - Heat the mixture to 60 °C and stir for 24 hours.
 - Monitor the reaction by Gas Chromatography (GC) or TLC.
 - After completion, cool the reaction mixture to room temperature.

- Dilute with water (30 mL) and extract with dichloromethane (3 x 30 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to obtain the product.

Method C: Oxidation with Urea-Hydrogen Peroxide (UHP)

This protocol uses a stable and safe solid source of hydrogen peroxide.

- Protocol:
 - Add 4-phenylpyridine (0.78 g, 5.0 mmol) to a solution of urea-hydrogen peroxide (UHP) (3.29 g, 35.0 mmol) in formic acid (12 mL).
 - Stir the mixture at room temperature for 3-12 hours, monitoring by TLC.
 - Once the reaction is complete, add water (12 mL) to the reaction mixture.
 - Extract the aqueous solution with dichloromethane (3 x 7 mL).
 - Wash the combined organic layers with water (2 x 7 mL).
 - Dry the organic phase with anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent under reduced pressure to afford the N-oxide.

Synthesis Data Summary

Method	Oxidizing Agent	Solvent	Reaction Time	Temperature	Yield (%)	Reference
A	m-CPBA	Chloroform	12 hours	0 °C to RT	86-90	[4]
B	H_2O_2 / H_2WO_4	None	24 hours	60 °C	~90	[4]
C	Urea-Hydrogen Peroxide	Formic Acid	3-12 hours	Room Temp.	High	[4]

Applications in Catalysis

Pyridine N-oxides are effective catalysts for various organic transformations, acting as nucleophilic catalysts. **4-Phenylpyridine N-oxide** can be employed in reactions such as phosphorylation and cyanosilylation.^[3]

Representative Protocol: Catalytic Phosphorylation of an Alcohol

This protocol is a representative example of using a pyridine N-oxide as a catalyst for the phosphorylation of a primary alcohol.

- Materials:
 - Primary alcohol (e.g., benzyl alcohol) (1.0 mmol)
 - Diphenylphosphoryl chloride (1.2 mmol)
 - **4-Phenylpyridine N-oxide** (0.05 mmol, 5 mol%)
 - Anhydrous dichloromethane (CH_2Cl_2) (5 mL)
 - A base (e.g., propylene oxide or a non-nucleophilic amine base) (2.0 mmol)
- Procedure:
 - To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and **4-Phenylpyridine N-oxide**.
 - Dissolve the solids in anhydrous dichloromethane.
 - Add the base to the solution.
 - Cool the mixture to 0 °C and add diphenylphosphoryl chloride dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Role in Drug Development

The N-oxide moiety is a significant functional group in medicinal chemistry.^[5] It can be used to:

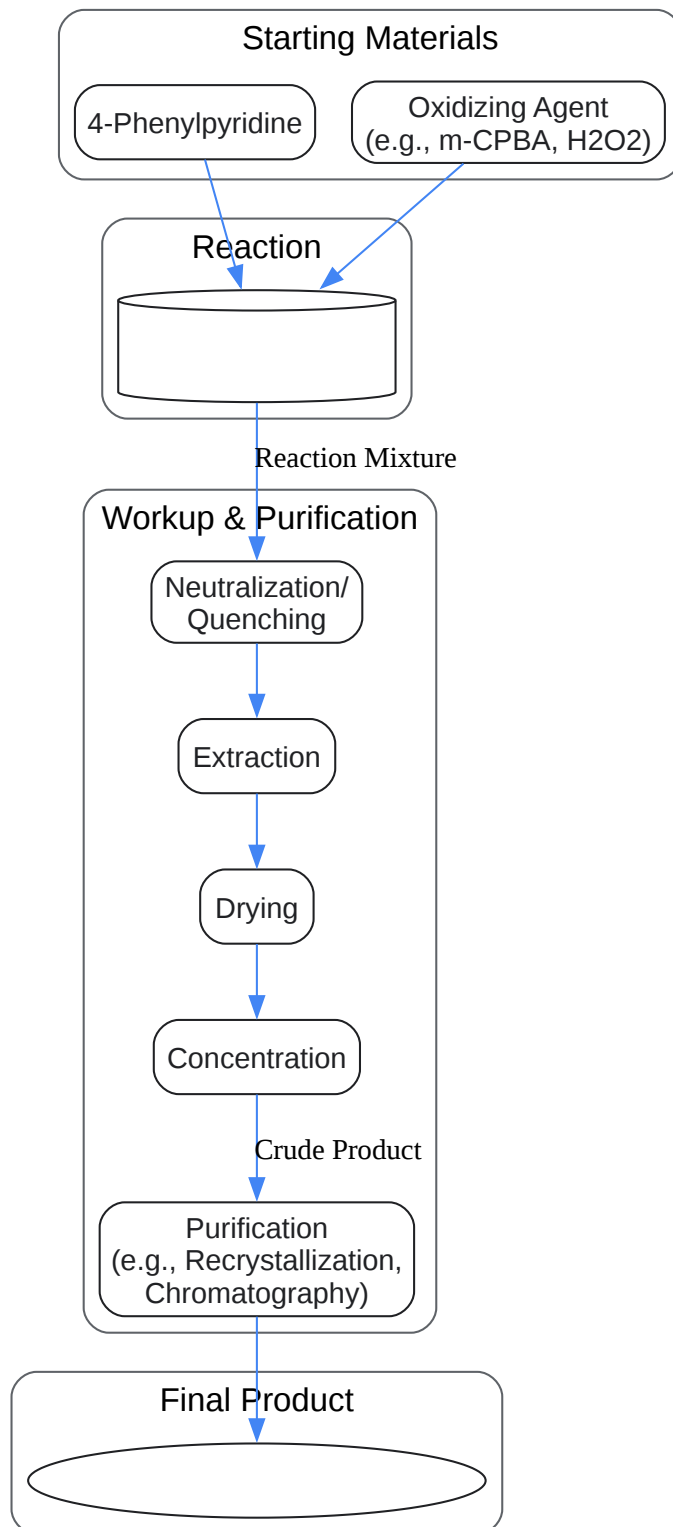
- Increase solubility and modulate lipophilicity: The polar N-oxide group can enhance the aqueous solubility of a drug molecule.
- Act as a bioisostere: The N-oxide can replace other functional groups to improve pharmacological properties.
- Serve as a prodrug: In some cases, the N-oxide can be reduced in vivo to the parent pyridine, which may be the active form of the drug.^[5]

Pyridine N-oxide derivatives have shown a range of biological activities, including antibacterial and anticancer properties. For instance, certain N-oxide containing compounds have been investigated as antileishmanial agents, potentially acting through the release of nitric oxide and inhibition of parasitic enzymes.^[4]

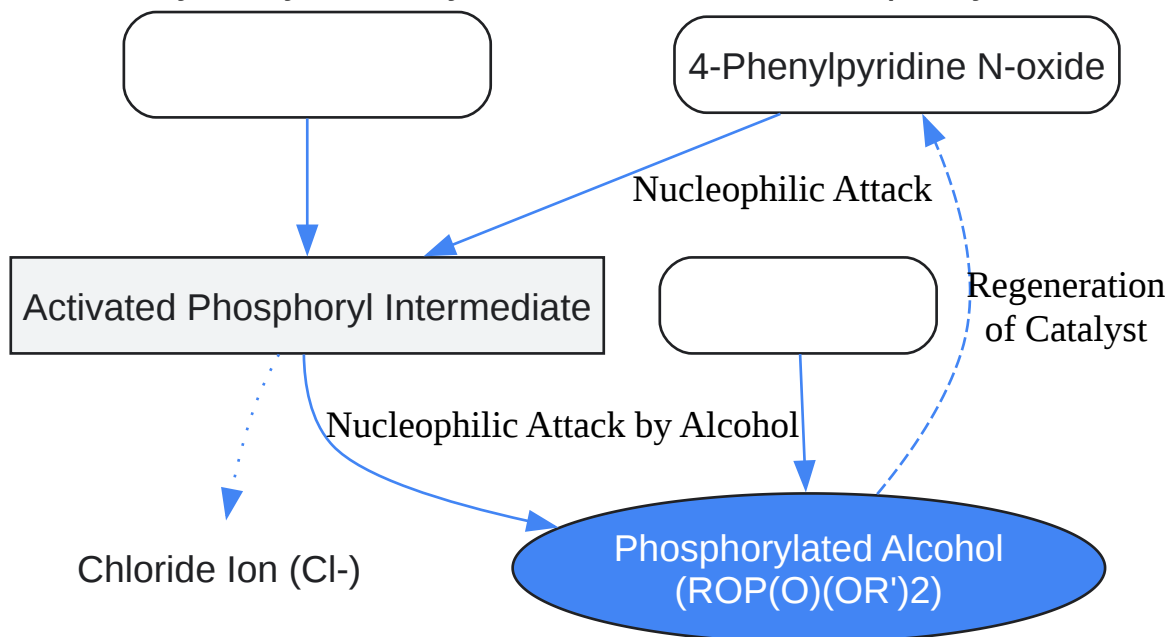
Visualizations

Synthesis Workflow

Synthesis Workflow for 4-Phenylpyridine N-oxide



Catalytic Cycle of Pyridine N-oxide in Phosphorylation



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